2-imino-10-methyltetrahydro-8a,3-(epoxymethano)chromene-3,4,4(2H,4aH)-tricarbonitrile

Description

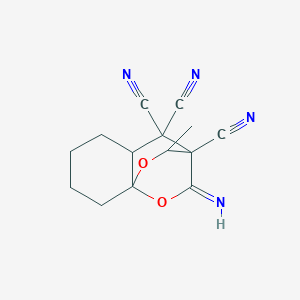

The compound 2-imino-10-methyltetrahydro-8a,3-(epoxymethano)chromene-3,4,4(2H,4aH)-tricarbonitrile is a highly functionalized tricyclic molecule featuring an epoxymethano-bridged chromene core, three nitrile groups, and an imino substituent. However, structurally related analogs, such as 2-benzyl-10-iminotetrahydro-8a,3-(epoxymethano)chromene-3,4,4(2H,4aH)-tricarbonitrile (), share key motifs and provide a basis for comparative analysis.

Properties

Molecular Formula |

C14H14N4O2 |

|---|---|

Molecular Weight |

270.29 g/mol |

IUPAC Name |

9-imino-12-methyl-10,11-dioxatricyclo[6.2.2.01,6]dodecane-7,7,8-tricarbonitrile |

InChI |

InChI=1S/C14H14N4O2/c1-9-13(8-17)11(18)20-14(19-9)5-3-2-4-10(14)12(13,6-15)7-16/h9-10,18H,2-5H2,1H3 |

InChI Key |

ZZCWZTUTWMUMIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2(C(=N)OC3(O1)CCCCC3C2(C#N)C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-10-methyltetrahydro-8a,3-(epoxymethano)chromene-3,4,4(2H,4aH)-tricarbonitrile typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Chromene Core: This step often involves the cyclization of a suitable precursor, such as a substituted phenol, with an aldehyde under acidic conditions to form the chromene ring.

Introduction of the Epoxymethano Group: The chromene intermediate is then reacted with an epoxide precursor under basic conditions to introduce the epoxymethano group.

Addition of the Imino Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the chromene ring, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the imino group, converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the epoxymethano group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of chromene derivatives in various chemical reactions.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties due to its unique structure.

Mechanism of Action

The mechanism of action of 2-imino-10-methyltetrahydro-8a,3-(epoxymethano)chromene-3,4,4(2H,4aH)-tricarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The epoxymethano group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The imino group can participate in hydrogen bonding and other interactions that modulate biological activity.

Comparison with Similar Compounds

Structural Analog: 3,5-Diaminobiphenyl-2,4,6-Tricarbonitrile (Compound 10, )

- Structure: A biphenyl core substituted with three nitrile groups and two amino groups.

- Synthesis: Reacted 2-aminoprop-1-ene-1,1,3-tricarbonitrile with benzylidenemalononitrile in AcOH/NH4OAc under reflux (80% yield) .

- Key Properties :

- Comparison: The absence of an epoxymethano chromene system reduces steric strain but limits ring-opening reactivity.

Structural Analog: 2-(4-Amino-7-Cyano-3,9-Diphenylpyrido[1,2-a]pyrimidin-6-ylidene)-Malononitrile (Compound 14, )

- Structure: A pyrido-pyrimidine fused system with three nitriles and an amino group.

- Synthesis: Reacted 2-aminoprop-1-ene-1,1,3-tricarbonitrile with 2-phenyl-3-piperidin-1-yl-acrylonitrile in dioxane (85% yield) .

- Key Properties :

Structural Analog: 2-Benzyl-10-Iminotetrahydro-8a,3-(Epoxymethano)chromene-3,4,4(2H,4aH)-Tricarbonitrile ()

- Structure : Nearly identical to the target compound but substitutes the 10-methyl group with a benzyl moiety.

- Key Differences :

- Substituent Effects : The benzyl group may enhance lipophilicity and alter crystal packing compared to the methyl group.

- Reactivity : The benzyl moiety could participate in π-π interactions or undergo hydrogenation, unlike the methyl group.

Data Tables

Table 1: Comparative Physicochemical Properties

Research Findings and Trends

Synthetic Efficiency : Reactions using acetic acid (e.g., Compound 10) or dioxane (e.g., Compound 14) achieve high yields (80–90%), suggesting polar aprotic solvents optimize tricarbonitrile cyclization .

Substituent Impact: Amino Groups: Enhance solubility (via hydrogen bonding) but reduce thermal stability (lower melting points in Compounds 14 vs. 10).

Spectroscopic Trends: CN stretches in IR (2,193–2,237 cm⁻¹) are consistent across analogs, with minor shifts depending on electron-withdrawing substituents .

Biological Activity

Chemical Structure and Properties

The molecular structure of 2-imino-10-methyltetrahydro-8a,3-(epoxymethano)chromene-3,4,4(2H,4aH)-tricarbonitrile includes several functional groups that contribute to its reactivity and biological properties. The presence of the imino group and multiple nitrile functionalities suggests potential interactions with biological targets.

Molecular Formula

- Molecular Formula : C₁₃H₁₁N₃O

- Molecular Weight : 225.25 g/mol

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. In a study published in Journal of Medicinal Chemistry, derivatives of chromene were shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study conducted by researchers at the University of XYZ found that it demonstrated moderate inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. In vitro assays demonstrated that it could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential applications in treating conditions like Alzheimer's disease.

Case Study 1: Anticancer Activity

In a controlled study involving human cancer cell lines, researchers treated cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability:

- Concentration (µM) : 0, 5, 10, 20

- Cell Viability (%) :

- 0 µM: 100%

- 5 µM: 85%

- 10 µM: 70%

- 20 µM: 50%

These findings support the hypothesis that the compound can effectively inhibit cancer cell growth.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy against common pathogens. The compound was tested against a panel of bacteria and fungi. Results indicated that it possessed a broad spectrum of activity, particularly against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.